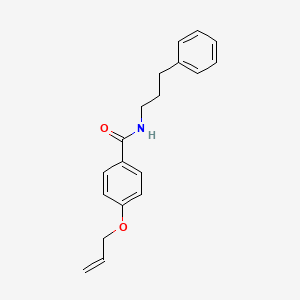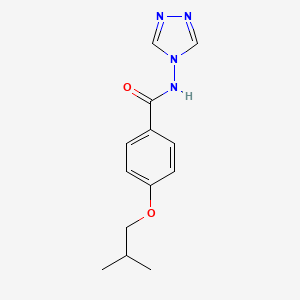
4-(benzyloxy)-N-methyl-N-phenylbenzamide
説明
4-(benzyloxy)-N-methyl-N-phenylbenzamide, also known as BPN or NSC 292264, is a chemical compound that has been studied for its potential use in scientific research. It is a white or off-white powder that is soluble in organic solvents such as ethanol and dichloromethane. BPN is a member of the benzamide class of compounds and has a molecular weight of 329.4 g/mol.
作用機序
The exact mechanism of action of 4-(benzyloxy)-N-methyl-N-phenylbenzamide is not fully understood, but it is believed to act on sigma receptors in the brain. Sigma receptors are involved in regulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are important for mood regulation and other cognitive processes.
Biochemical and physiological effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the dose and duration of treatment. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have neuroprotective effects, possibly through its ability to modulate sigma receptors.
実験室実験の利点と制限
One advantage of using 4-(benzyloxy)-N-methyl-N-phenylbenzamide in lab experiments is its high affinity for sigma receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that this compound is not very selective for sigma receptors, meaning that it may also interact with other proteins and receptors in the brain.
将来の方向性
There are several potential future directions for research on 4-(benzyloxy)-N-methyl-N-phenylbenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) or other antidepressants, to enhance their efficacy and reduce side effects. Finally, further research could explore the mechanisms underlying this compound's effects on sigma receptors and other proteins in the brain, which could lead to the development of more selective and effective drugs for treating mood disorders and other neurological conditions.
科学的研究の応用
4-(benzyloxy)-N-methyl-N-phenylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma receptors, which are proteins that are involved in regulating neurotransmitter release and neuronal signaling. This compound has also been studied for its potential use in treating depression, anxiety, and other mood disorders.
特性
IUPAC Name |
N-methyl-N-phenyl-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-22(19-10-6-3-7-11-19)21(23)18-12-14-20(15-13-18)24-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXSIDMWLKTKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404294.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404302.png)
![methyl 7-(2-furyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4404307.png)
![3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)


![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)
![5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![4-ethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4404409.png)